Ethyl 5-iodoisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-iodoisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6INO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-iodoisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-iodo-2-propynoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound. The reaction typically occurs in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the isoxazole ring.
Scientific Research Applications
Ethyl 5-iodoisoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodoisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 5-iodoisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromoisoxazole-3-carboxylate: Similar in structure but with a bromine atom instead of iodine, it may exhibit different reactivity and biological activity.
Ethyl 5-chloroisoxazole-3-carboxylate: Contains a chlorine atom, which can influence its chemical properties and interactions.
Ethyl 5-fluoroisoxazole-3-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not.
Biological Activity
Ethyl 5-iodoisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features an isoxazole ring with an iodine substituent at the 5-position and an ethyl ester at the 3-position. The synthesis of this compound typically involves the reaction of isoxazole derivatives with iodine sources under various conditions. A notable method includes the Pd-catalyzed Sonogashira cross-coupling reaction, which has been used to synthesize related isoxazole derivatives with high yields .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
- Antiviral Properties : Research indicates that compounds with isoxazole moieties can exhibit antiviral activity, particularly against influenza viruses. For instance, modifications at the 5-position of isoxazoles have been shown to enhance channel blockage efficacy and antiviral potency .
- Inhibition of Heat Shock Proteins : Isoxazoles, including derivatives similar to this compound, have demonstrated inhibitory effects on heat shock protein 90 (HSP90), which is implicated in cancer progression. These compounds may serve as potential anticancer agents by disrupting protein folding and stability .
Case Studies and Research Findings
-
Antiviral Activity :
- A study evaluated a series of isoxazole derivatives, including this compound, for their ability to inhibit influenza A virus replication. The results indicated a strong correlation between structural modifications and antiviral efficacy, suggesting that further optimization could yield more potent inhibitors .
-
Xanthine Oxidase Inhibition :
- Although not directly tested on this compound, related compounds have shown promise as xanthine oxidase inhibitors (XOIs). This class of compounds is crucial for managing hyperuricemia and gout. The structure-activity relationship (SAR) studies suggest that modifications at the isoxazole ring can enhance XO inhibition .
Data Table: Summary of Biological Activities
Activity | Compound | IC50 Value | Mechanism |
---|---|---|---|
Antiviral | This compound | >100 μM | Channel blockage in AM2-S31N |
Heat Shock Protein Inhibition | Isoxazole Derivative | Not specified | Disruption of HSP90 function |
Xanthine Oxidase Inhibition | Related Isoxazole Compounds | IC50 = 0.13 μM | Mixed-type inhibition |
Properties
IUPAC Name |
ethyl 5-iodo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQZWNVBFOPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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